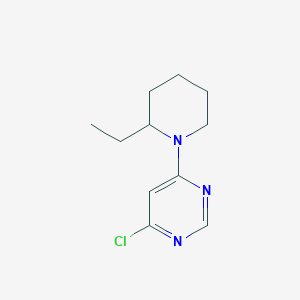
4-氯-6-(2-乙基-1-哌啶基)嘧啶
描述
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine is a halogenated heterocycle . It has an empirical formula of C11H16ClN3 and a molecular weight of 225.72 . This compound is usually available in solid form .
Molecular Structure Analysis
The SMILES string representation of 4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine is ClC1=CC(CC)=NC(N2CCCCC2)=N1 . The InChI representation is 1S/C11H16ClN3/c1-2-9-8-10(12)14-11(13-9)15-6-4-3-5-7-15/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine is a solid . It has an empirical formula of C11H16ClN3 and a molecular weight of 225.72 .科学研究应用
Pyrimidines are a class of organic compounds with a two-ring structure, and they’re crucial in many biological processes. They serve as the building blocks of nucleic acids like DNA and RNA and are involved in many other biological functions .
-
Anti-Inflammatory Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Material Science Applications
- Field : Material Science
- Summary : Pyrimidines have been investigated for their potential in creating advanced materials, including polymers and nanoparticles .
- Methods : The specific methods of application or experimental procedures in this field can vary widely depending on the specific type of material being created .
- Results : The outcomes of these investigations are not specified in the source, but the potential for creating advanced materials indicates promising results .
-
Pharmacological Applications
- Field : Pharmacology
- Summary : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods : The methods of application or experimental procedures in this field can vary widely depending on the specific type of pharmacological effect being studied .
- Results : The outcomes of these investigations are not specified in the source, but the wide range of pharmacological effects indicates promising results .
-
Antimicrobial Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have antimicrobial effects. They inhibit the growth of various types of bacteria and viruses .
- Methods : The antimicrobial effects of pyrimidines are attributed to their inhibitory response versus the growth of various types of bacteria and viruses .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antimicrobial effects .
-
Antiviral Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have antiviral effects. They inhibit the replication of various types of viruses .
- Methods : The antiviral effects of pyrimidines are attributed to their inhibitory response versus the replication of various types of viruses .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
-
Antifungal Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have antifungal effects. They inhibit the growth of various types of fungi .
- Methods : The antifungal effects of pyrimidines are attributed to their inhibitory response versus the growth of various types of fungi .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
属性
IUPAC Name |
4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-2-9-5-3-4-6-15(9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNVCNQVGGQFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240955 | |
| Record name | Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine | |
CAS RN |
1219967-57-3 | |
| Record name | Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



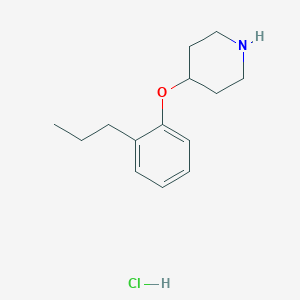
![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394713.png)
![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)
![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)
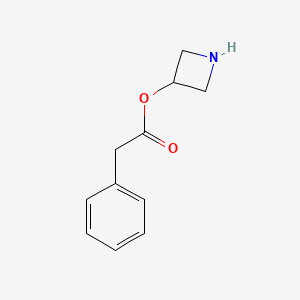
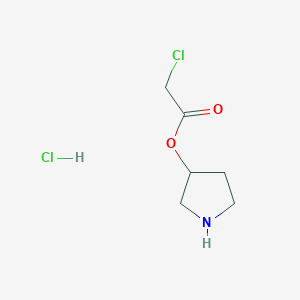
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
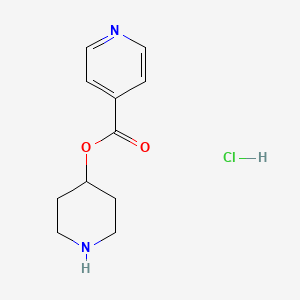
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)
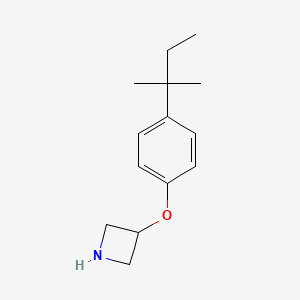
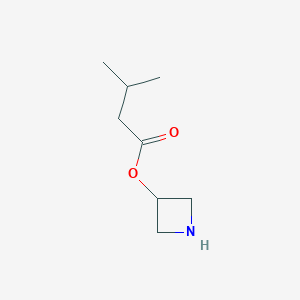
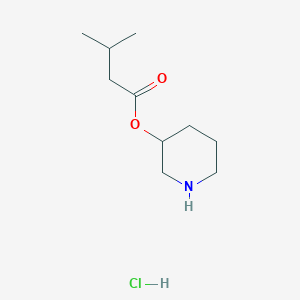
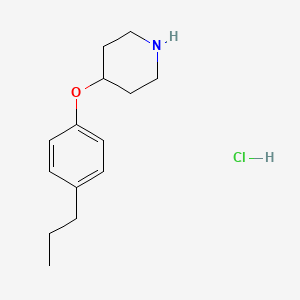
![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)